2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one
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Overview
Description
2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one is a chemical compound with the molecular formula C12H13FOS and a molecular weight of 224.29 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a sulfanyl group, which is further connected to a cyclohexanone ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 4-fluorothiophenol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group may interact with hydrophobic pockets within biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-one
- 2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one
- 2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one
Uniqueness
2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical reactivity and biological activity, often enhancing its stability and binding affinity compared to its chloro, bromo, or methyl analogs .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FOS/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,12H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGULRCPZMXZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)SC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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